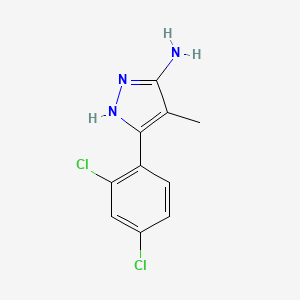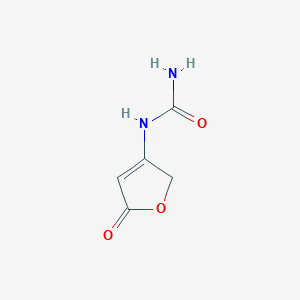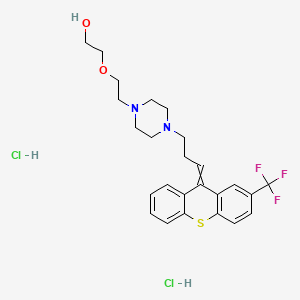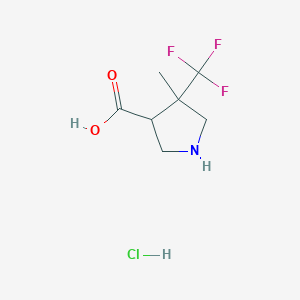
1,1,4,4-Tetramethoxy-but-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4,4-Tetramethoxy-2-butene is an organic compound with the molecular formula C8H16O4. It is a colorless liquid that is stable under normal conditions and has low volatility and toxicity . This compound is often used as an intermediate in organic synthesis and has various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,1,4,4-Tetramethoxy-2-butene involves the reaction of chloroacetaldehyde dimethyl acetal with triphenylphosphine to generate acetaldehyde dimethyl acetal phosphine salt. This intermediate is then reacted with glyoxal monoacetal to produce 1,1,4,4-Tetramethoxy-2-butene . This method is efficient, environmentally friendly, and simple to operate.
Another method involves reacting 2,5-dimethoxydihydrofuran with methanol in the presence of solid catalysts having acidic centers . This process is advantageous as it avoids the use of bromine, which is expensive and highly corrosive.
Industrial Production Methods
In industrial settings, the production of 1,1,4,4-Tetramethoxy-2-butene can be scaled up using the aforementioned methods. The use of solid catalysts and environmentally friendly reagents makes the process suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,1,4,4-Tetramethoxy-2-butene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other useful intermediates.
Substitution: It can undergo substitution reactions where one or more methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of 1,1,4,4-Tetramethoxy-2-butene include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from the reactions of 1,1,4,4-Tetramethoxy-2-butene depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,1,4,4-Tetramethoxy-2-butene has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,4,4-Tetramethoxy-2-butene involves its interaction with various molecular targets and pathways. The compound can act as a precursor to other reactive intermediates, which then participate in further chemical reactions. The specific pathways and targets depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,1,4,4-Tetramethoxy-2-butene (trans): This is a stereoisomer of the compound with similar properties and applications.
1,1,4,4-Tetramethyl-2-tetrazene: This compound is used as an energetic material and has applications in aerospace and munitions manufacturing.
Uniqueness
1,1,4,4-Tetramethoxy-2-butene is unique due to its stability, low toxicity, and versatility as an intermediate in organic synthesis. Its ability to undergo various chemical reactions and form different products makes it valuable in research and industrial applications.
Propiedades
Número CAS |
5370-08-1 |
|---|---|
Fórmula molecular |
C8H16O4 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1,1,4,4-tetramethoxybut-2-ene |
InChI |
InChI=1S/C8H16O4/c1-9-7(10-2)5-6-8(11-3)12-4/h5-8H,1-4H3 |
Clave InChI |
ZFGVCDSFRAMNMT-UHFFFAOYSA-N |
SMILES isomérico |
COC(/C=C\C(OC)OC)OC |
SMILES canónico |
COC(C=CC(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12444994.png)


![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12445019.png)
![Methyl 2-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12445024.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{2-hydroxy-4-[(2,2,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12445029.png)





![3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)
![2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione](/img/structure/B12445077.png)

